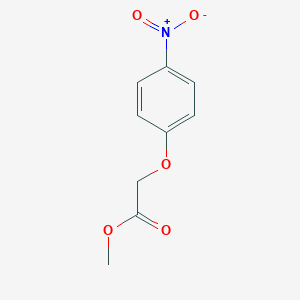![molecular formula C16H18O B011231 4,5-Diethyl[1,1'-biphenyl]-3-ol CAS No. 108191-73-7](/img/structure/B11231.png)
4,5-Diethyl[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethyl[1,1'-biphenyl]-3-ol, also known as DEBP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEBP is a biphenyl derivative that has two ethyl groups attached to the 4 and 5 positions of one of the phenyl rings, and a hydroxyl group attached to the 3 position of the other phenyl ring.
Mecanismo De Acción
The mechanism of action of 4,5-Diethyl[1,1'-biphenyl]-3-ol is not fully understood. However, studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to have various biochemical and physiological effects. Studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can reduce the production of pro-inflammatory cytokines and chemokines. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to reduce the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Diethyl[1,1'-biphenyl]-3-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 4,5-Diethyl[1,1'-biphenyl]-3-ol is also soluble in various solvents, which makes it easy to use in different experimental setups. However, one limitation of 4,5-Diethyl[1,1'-biphenyl]-3-ol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4,5-Diethyl[1,1'-biphenyl]-3-ol. One area of research is to further investigate its mechanism of action. Understanding the molecular pathways involved in 4,5-Diethyl[1,1'-biphenyl]-3-ol's anti-inflammatory and anti-cancer effects could lead to the development of new drugs. Another area of research is to study the pharmacokinetics and toxicity of 4,5-Diethyl[1,1'-biphenyl]-3-ol in animal models. This information is essential for the development of 4,5-Diethyl[1,1'-biphenyl]-3-ol as a potential drug candidate. Finally, more research is needed to explore the potential applications of 4,5-Diethyl[1,1'-biphenyl]-3-ol in other fields of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, 4,5-Diethyl[1,1'-biphenyl]-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Métodos De Síntesis
4,5-Diethyl[1,1'-biphenyl]-3-ol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4,5-diethylphenol with 4-bromo-1-chlorobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 4,5-Diethyl[1,1'-biphenyl]-3-ol with high purity.
Aplicaciones Científicas De Investigación
4,5-Diethyl[1,1'-biphenyl]-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. 4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can inhibit the growth of cancer cells and reduce inflammation in various animal models. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to be effective against drug-resistant bacteria.
Propiedades
Número CAS |
108191-73-7 |
|---|---|
Nombre del producto |
4,5-Diethyl[1,1'-biphenyl]-3-ol |
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
2,3-diethyl-5-phenylphenol |
InChI |
InChI=1S/C16H18O/c1-3-12-10-14(11-16(17)15(12)4-2)13-8-6-5-7-9-13/h5-11,17H,3-4H2,1-2H3 |
Clave InChI |
USRXQCNXWRPFBZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
SMILES canónico |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



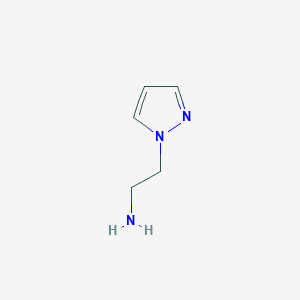

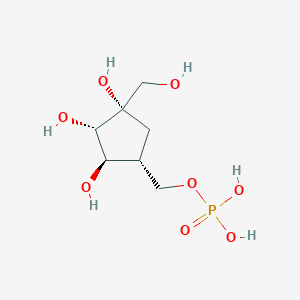

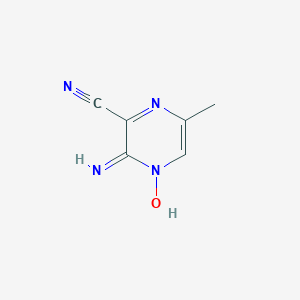
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)



![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)

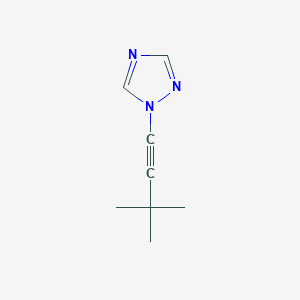
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
